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Compound of Interest

(2-(4-Fluorophenyl)thiazol-4-
Compound Name:
yl)methanol

Cat. No.: B570610

For Researchers, Scientists, and Drug Development Professionals

Core Properties and Synthesis of a Key Thiazole
Intermediate

This technical guide provides a comprehensive overview of the basic properties, synthesis, and
available data for the chemical compound (2-(4-Fluorophenyl)thiazol-4-yl)methanol. This
molecule, containing a fluorophenyl-substituted thiazole ring, represents a key structural motif
of interest in medicinal chemistry and drug discovery.

Chemical Identity and Basic Properties

(2-(4-Fluorophenyl)thiazol-4-yl)methanol is a heterocyclic compound featuring a thiazole ring
substituted at the 2-position with a 4-fluorophenyl group and at the 4-position with a
hydroxymethyl group.

Table 1: Basic Properties of (2-(4-Fluorophenyl)thiazol-4-yl)methanol
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Property Value Source

CAS Number 885280-13-7 Internal Database
Molecular Formula C10HsFNOS Calculated
Molecular Weight 209.24 g/mol Calculated
Melting Point Data not available

Boiling Point Data not available

Solubility Data not available

Note: Experimental physicochemical data such as melting point, boiling point, and solubility are
not readily available in published literature and would require experimental determination.

Synthesis Methodology

The synthesis of (2-(4-Fluorophenyl)thiazol-4-yl)methanol can be logically approached
through a multi-step process, culminating in the reduction of a key aldehyde intermediate.
While a specific, detailed protocol for this exact molecule is not widely published, the synthesis
can be reliably inferred from established chemical principles, primarily the Hantzsch thiazole
synthesis.

2.1. Conceptual Synthesis Pathway
The logical synthetic route involves two primary stages:

» Formation of the Thiazole Ring: The core 2-(4-fluorophenyl)thiazole structure is assembled
via the Hantzsch thiazole synthesis.

o Formation of the Methanol Group: The hydroxymethyl group at the 4-position is generated by
the reduction of the corresponding aldehyde.
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Caption: Conceptual synthesis workflow for (2-(4-Fluorophenyl)thiazol-4-yl)methanol.

2.2. Experimental Protocols (Inferred)

The following protocols are based on standard organic chemistry procedures for the reactions
described.

Protocol 1: Synthesis of 2-(4-Fluorophenyl)thiazole-4-carbaldehyde (Intermediate)

This procedure is based on the principles of the Hantzsch thiazole synthesis.

e Reaction Setup: To a solution of 4-fluorothiobenzamide (1 equivalent) in a suitable solvent
such as ethanol or isopropanol, add 1,3-dichloroacetone (1.1 equivalents).

e Reaction Conditions: The mixture is heated to reflux and stirred for several hours. The
progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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» Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature.
The solvent is removed under reduced pressure. The residue is then dissolved in an organic
solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution and
brine.

 Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and the
solvent is evaporated. The resulting solid can be purified by column chromatography on
silica gel to yield 2-(4-fluorophenyl)thiazole-4-carbaldehyde.

Protocol 2: Synthesis of (2-(4-Fluorophenyl)thiazol-4-yl)methanol
This procedure involves the reduction of the aldehyde intermediate.

o Reaction Setup: 2-(4-Fluorophenyl)thiazole-4-carbaldehyde (1 equivalent) is dissolved in a
suitable alcoholic solvent, such as methanol or ethanol, and cooled in an ice bath.

e Reduction: Sodium borohydride (NaBHa4) (1.5 equivalents) is added portion-wise to the
stirred solution.

o Reaction Conditions: The reaction mixture is stirred at 0°C for one hour and then allowed to
warm to room temperature, with continued stirring for an additional 2-3 hours. Reaction
progress is monitored by TLC.

o Work-up and Isolation: The reaction is quenched by the slow addition of water. The bulk of
the organic solvent is removed under reduced pressure. The aqueous residue is then
extracted with ethyl acetate.

 Purification: The combined organic layers are washed with brine, dried over anhydrous
sodium sulfate, and concentrated under reduced pressure. The crude product can be purified
by column chromatography or recrystallization to afford (2-(4-Fluorophenyl)thiazol-4-
yl)methanol.

Spectroscopic Data

While specific spectra for (2-(4-Fluorophenyl)thiazol-4-yl)methanol are not publicly available,
the expected NMR and IR data can be predicted based on its structure.
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Table 2: Predicted Spectroscopic Data

Technique Expected Peaks

- A singlet for the thiazole proton (C5-H). - A
doublet for the methylene protons (-CH20H). - A
triplet for the hydroxyl proton (-OH), which ma
14 NMR p y ylp (' ) y
be broad and exchangeable with D20. -
Multiplets in the aromatic region corresponding

to the 4-fluorophenyl group.

- A peak for the methylene carbon (-CH20H). -
Peaks corresponding to the thiazole ring

13C NMR carbons. - Peaks corresponding to the carbons
of the 4-fluorophenyl group, with splitting due to

the fluorine atom.

- A broad absorption band in the region of 3200-
3600 cm~ corresponding to the O-H stretch of
IR Spectroscopy the alcohol. - C-H stretching vibrations for the
aromatic and thiazole rings. - C=N and C=C
stretching vibrations characteristic of the

thiazole ring. - A strong C-F stretching band.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the biological
activity or the involvement of (2-(4-Fluorophenyl)thiazol-4-yl)methanol in any signaling
pathways. However, the thiazole and fluorophenyl moieties are present in numerous
biologically active compounds, suggesting that this molecule could serve as a valuable building
block in the development of novel therapeutic agents. The broader class of 2-arylthiazoles has
been investigated for a range of biological activities, including as kinase inhibitors and
antimicrobial agents. Further research is required to elucidate the specific biological profile of
this compound.
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Caption: Logical relationship for potential future investigation of biological activity.

Conclusion

(2-(4-Fluorophenyl)thiazol-4-yl)methanol is a chemical compound with potential applications
in synthetic and medicinal chemistry. While detailed experimental data on its properties are
scarce, its synthesis can be reliably achieved through established methods such as the
Hantzsch thiazole synthesis followed by aldehyde reduction. This technical guide provides a
foundational understanding of this compound for researchers and professionals in the field of
drug development, highlighting the need for further experimental characterization to fully unlock
its potential.

 To cite this document: BenchChem. [Technical Guide: (2-(4-Fluorophenyl)thiazol-4-
yl)methanol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b570610#2-4-fluorophenyl-thiazol-4-yl-methanol-
basic-properties]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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